3-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline is an organic compound with the molecular formula and a molecular weight of 175.19 g/mol. It features a 1,2,4-oxadiazole ring substituted with a methyl group at the 3-position and an aniline group at the 5-position. This compound is classified under heterocyclic compounds due to the presence of the oxadiazole ring, which is known for its diverse biological activities and applications in medicinal chemistry and material science.
The synthesis of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline typically involves several methods:
The molecular structure of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline consists of:
The structural data can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C9H9N3O |
Molecular Weight | 175.19 g/mol |
IUPAC Name | 3-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline |
SMILES | CC1=NC(=NO1)C1=CC(N)=CC=C1 |
The compound's structure has been confirmed through various spectroscopic techniques, including nuclear magnetic resonance and mass spectrometry .
3-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline can undergo various chemical reactions:
These reactions highlight its versatility as a building block in organic synthesis.
The mechanism of action for 3-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline primarily involves its interaction with biological targets:
The physical and chemical properties of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline include:
Property | Value |
---|---|
Melting Point | Not specified |
Boiling Point | Not specified |
Density | Not specified |
These properties are critical for understanding its behavior in various chemical environments and applications.
3-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline has several significant applications:
The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger, who initially classified it as "azoxime" or "furo[ab1]diazole" [1] [4]. Despite this early discovery, the heterocycle remained largely unexplored for nearly 80 years until its photochemical rearrangement properties sparked renewed scientific interest in the mid-20th century [1] [7]. The 1960s marked a pivotal milestone with the introduction of Oxolamine (Figure 1), the first commercial drug containing a 1,2,4-oxadiazole ring, which was marketed as an effective cough suppressant [1] [4]. This breakthrough validated the pharmacological relevance of the heterocycle and catalyzed extensive research into its therapeutic potential.
The subsequent evolution of 1,2,4-oxadiazole chemistry has been characterized by significant methodological advancements in synthetic approaches:
Table 1: Historical Milestones in 1,2,4-Oxadiazole Synthesis
Time Period | Synthetic Methodology | Key Advancements | Limitations | |
---|---|---|---|---|
1884 (Classical) | Amidoximes + Acyl chlorides | First reported synthesis | Low yields, by-product formation, harsh conditions | [1] [4] |
Late 20th c. | Amidoximes + Esters (K₂CO₃, toluene) | Improved yields (50-95%) | Moderate reaction times (~12 hours) | [1] [4] |
2000s | Microwave-assisted cyclization | Reduced reaction time (minutes), higher yields, eco-friendly | Specialized equipment required | [1] [7] |
2017 | Superbase-mediated (NaOH/DMSO) RT synthesis | Room temperature operation, broad substrate scope | Limited functional group tolerance | [7] |
2020s | Vilsmeier reagent activation | One-pot synthesis, excellent yields (61-93%) | Requires acid-sensitive reagents | [7] |
The structural architecture of 1,2,4-oxadiazoles features a five-membered ring containing one oxygen and two nitrogen atoms (positioned at 1, 2, and 4), creating a polarized system with a dipole moment of approximately 3.5 Debye [1]. This electronic configuration enables bioisosteric mimicry of ester and amide functionalities while offering superior metabolic stability against enzymatic hydrolysis [1] [4]. The heterocycle's capacity to form multiple hydrogen bonds and engage in π-π stacking interactions made it invaluable in agrochemical development, particularly in synthetic auxins and fungicides where stability under environmental conditions is crucial [1].
The therapeutic evolution of these derivatives accelerated dramatically in the 21st century, with several 1,2,4-oxadiazole-based drugs achieving clinical approval:
Naturally occurring 1,2,4-oxadiazoles further underscored their biological significance. Phidianidines A & B, isolated from the sea slug Phidiana militaris (2011), demonstrated potent in vitro cytotoxicity against tumor cell lines (HeLa, CaCo-2) and selective agonism against PTP1B and CXCR4 receptors [1] [4]. Similarly, quisqualic acid from Quisqualis indica seeds emerged as a selective modulator of metabotropic glutamate receptors (types II/IV), highlighting the scaffold's relevance in neurological disorders [1] [4].
3-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline represents a structurally optimized derivative within contemporary medicinal chemistry, distinguished by its balanced physicochemical properties and synthetic versatility. The compound features a molecular weight of 175.19 g/mol (C₉H₉N₃O) with the characteristic 1,2,4-oxadiazole ring linked at the 5-position to a meta-substituted aniline moiety [6] [8]. This configuration delivers two principal pharmacological advantages: (1) The electron-rich aniline group enables straightforward derivatization via diazotization, acylation, or nucleophilic substitution, serving as a molecular "handle" for structural diversification; (2) The 3-methyl group enhances metabolic stability by sterically shielding the oxadiazole ring from nucleophilic degradation [1] [5].
Table 2: Key Molecular Descriptors of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline
Computational Parameter | Value/Characteristic | Pharmacological Relevance | |
---|---|---|---|
LogP | ~2.1 (Predicted) | Balanced lipophilicity for membrane permeability | |
Hydrogen Bond Acceptors | 3 N atoms, 1 O atom | Enhanced target engagement capability | |
Hydrogen Bond Donors | 1 (Aniline -NH₂) | Solubility and directed interactions | |
Topological Polar Surface Area (TPSA) | 64.5 Ų | Optimal CNS penetration potential | |
HOMO-LUMO Energy Gap | ~5.2 eV (DFT-calibrated) | Electronic stability and reactivity profile | [3] |
Aromatic System | Extended π-conjugation | DNA intercalation and π-stacking capability |
DFT studies of analogous structures (e.g., N-benzyl-2-(5-aryl-1,3,4-oxadiazol-2-yl)aniline derivatives) confirm significant charge delocalization across the oxadiazole-aniline interface, with bond lengths of approximately 1.368 Å for C-O and 1.384 Å for N-N within the heterocycle [3]. This electronic profile facilitates multi-target engagement in complex diseases. In Alzheimer's disease research, derivatives of 3-(3-methyl-1,2,4-oxadiazol-5-yl)aniline demonstrated dual inhibitory activity against acetylcholinesterase (AChE IC₅₀: 0.0158–0.121 μM) and monoamine oxidase-B (MAO-B IC₅₀: 74.68–225.48 μM), outperforming reference drugs like donepezil (AChE IC₅₀: 0.123 μM) and biperiden (MAO-B IC₅₀: 265.85 μM) [5]. The scaffold's ability to penetrate the blood-brain barrier was computationally verified, positioning it as a privileged structure for CNS drug development [5].
The compound's synthetic accessibility further enhances its drug design utility. Modern routes employ one-pot cyclization between 3-cyanophenyl derivatives and hydroxylamine hydrochloride under microwave irradiation, followed by acylation with acetic anhydride to install the 3-methyl group [7]. This approach achieves yields >80% while minimizing purification requirements. Alternatively, Vilsmeier reagent-mediated activation enables direct conversion of carboxylic acid precursors to 3,5-disubstituted oxadiazoles under mild conditions (61–93% yield) [7]. The commercial availability of both the aniline (CAS: 12676681) and carboxylic acid (CAS: CDS017215) precursors facilitates rapid analog synthesis [6] [8].
In infectious disease contexts, structural analogs incorporating this core exhibited broad-spectrum antimicrobial activity, attributed to their membrane-disrupting potential and efflux pump inhibition [1] [7]. The electron-donating aniline moiety particularly enhanced activity against Gram-positive pathogens by promoting DNA gyrase interactions. Recent investigations have exploited this scaffold in developing fluorescent chemosensors, leveraging its photoluminescent properties for bioimaging applications in cellular models [3].
Table 3: Clinically Approved 1,2,4-Oxadiazole Derivatives Incorporating Related Chemical Motifs
Compound | Therapeutic Category | Key Structural Features | Status | |
---|---|---|---|---|
Oxolamine | Antitussive | 3-(Diethylaminoethyl)-5-phenyl-1,2,4-oxadiazole | Marketed | [1] [4] |
Pleconaril | Antiviral | 3-(3,5-Dimethyl-1,2,4-oxadiazolyl)phenyl moiety | FDA-approved | [1] [4] |
Ataluren | Genetic disorder therapy | 3-[5-(Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid | EMA-approved | [1] [4] |
Fasiplon | Anxiolytic | 5-(2-Fluorophenyl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole | Marketed (Japan) | [1] |
Zibotentan | Anticancer (Prostate) | 4-[N'-(3-Methyl-1,2,4-oxadiazol-5-yl)aminomethyl]phenyl | Phase III | [3] |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7